molecular formula C13H17N5O B292044 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline

9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline

Cat. No.: B292044
M. Wt: 259.31 g/mol
InChI Key: OWEVBHITWQGZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a morpholine ring fused to a triazoloquinazoline core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Cbz-protected piperazinones, which undergo cyclization followed by deprotection to yield the desired product . The reaction conditions often include hydrogenation on palladium/carbon (Pd/C) to remove protecting groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using Pd/C is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline core.

Scientific Research Applications

9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on the biological context. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-morpholinyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline is unique due to its specific ring fusion and the presence of a morpholine moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)morpholine

InChI

InChI=1S/C13H17N5O/c1-2-4-11-10(3-1)12(17-5-7-19-8-6-17)18-13(16-11)14-9-15-18/h9H,1-8H2

InChI Key

OWEVBHITWQGZKS-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=NC=NN3C(=C2C1)N4CCOCC4

Canonical SMILES

C1CCC2=NC3=NC=NN3C(=C2C1)N4CCOCC4

Origin of Product

United States

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